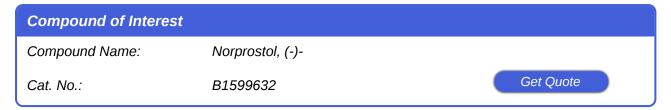




Application Notes and Protocols for (-)-Norprostol as a Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Norprostol is a well-characterized chemical entity primarily utilized as a reference standard in the pharmaceutical industry.[1] As a key related substance of the active pharmaceutical ingredient (API) Misoprostol, a synthetic prostaglandin E1 analog, (-)-Norprostol plays a critical role in the quality control of Misoprostol drug products.[2][3] Its use is essential for the development, validation, and routine application of analytical methods to ensure the identity, purity, and quality of Misoprostol formulations.[1][2][4] These application notes provide detailed protocols and data for the use of (-)-Norprostol as a reference standard in a research and quality control setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (-)-Norprostol is presented in the table below. This information is crucial for its proper handling, storage, and use in analytical procedures.



Property	Value
IUPAC Name	methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Synonyms	Misoprostol impurity F [EP], Methyl (S)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
CAS Number	42038-75-5
Molecular Formula	C13H20O4
Molecular Weight	240.3 g/mol
Appearance	Not specified, typically a solid
Storage	2-8°C Refrigerator

Applications in Research and Quality Control

The primary application of (-)-Norprostol is as a certified reference standard for the following analytical procedures:

- Analytical Method Development and Validation: Used to develop and validate new analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Misoprostol and its related substances.[2]
- Routine Quality Control: Employed in routine quality control testing of Misoprostol bulk drug and finished pharmaceutical products to ensure they meet the required purity specifications.
- Stability Testing: Utilized in stability studies of Misoprostol to identify and quantify degradation products, including (-)-Norprostol, under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).
- Impurity Profiling: Serves as a marker for the identification and characterization of impurities in Misoprostol manufacturing processes.

Experimental Protocols



Protocol 1: Preparation of (-)-Norprostol Standard Solution for HPLC Analysis

This protocol describes the preparation of a stock and working standard solution of (-)-Norprostol for use in HPLC analysis.

Materials:

- (-)-Norprostol reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
- Analytical balance
- Pipettes

Procedure:

- Stock Solution Preparation (e.g., 100 μg/mL):
 - 1. Accurately weigh approximately 10 mg of (-)-Norprostol reference standard into a 100 mL volumetric flask.
 - 2. Dissolve the standard in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
 - 3. Sonicate for 5-10 minutes to ensure complete dissolution.
 - 4. Bring the solution to volume with the diluent and mix thoroughly.
- Working Standard Solution Preparation (e.g., 1 μg/mL):
 - 1. Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.



- 2. Dilute to volume with the mobile phase to be used in the HPLC analysis.
- 3. Mix thoroughly.

Storage: Store the stock and working solutions at 2-8°C and protect from light. The stability of the solutions should be determined as part of the method validation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Misoprostol and Related Substances (including (-)-Norprostol)

This protocol provides a general reversed-phase HPLC method for the separation of Misoprostol from its related substances, including (-)-Norprostol. Method parameters may need to be optimized for specific applications and instrumentation.

Instrumentation and Conditions:

Parameter	Condition
HPLC System	A system with a UV detector
Column	Symmetry C18 (250 x 4.6 mm, 5 μm) or equivalent
Mobile Phase	Acetonitrile:Water:Methanol (45:55:1 v/v/v) (Isocratic)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	200 nm
Injection Volume	20 μL

Procedure:

Prepare the mobile phase and degas it before use.



- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent), the (-)-Norprostol working standard solution, a Misoprostol reference standard solution, and the sample solution(s) to be analyzed.
- Record the chromatograms and integrate the peaks.
- Identify the (-)-Norprostol peak in the sample chromatogram by comparing its retention time with that of the (-)-Norprostol reference standard.
- Quantify the amount of (-)-Norprostol in the sample using the peak area of the standard.

Data Presentation

The following table summarizes typical validation parameters for an HPLC method for the analysis of Misoprostol and its related substances. These values are indicative and should be established for each specific method and laboratory.

Validation Parameter	Typical Acceptance Criteria
Specificity	The method should be able to resolve Misoprostol from its impurities and degradation products.
Linearity (r²)	≥ 0.999 for the analyte and impurities.
Accuracy (% Recovery)	98.0% to 102.0%
Precision (% RSD)	Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1
Robustness	No significant changes in results with small, deliberate variations in method parameters.

Visualizations

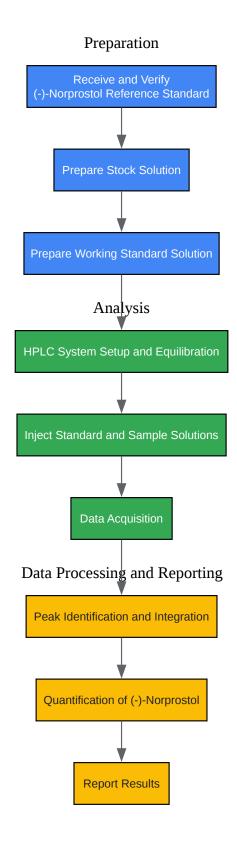




Experimental Workflow for Reference Standard Use

The following diagram illustrates the typical workflow for utilizing (-)-Norprostol as a reference standard in a quality control setting.





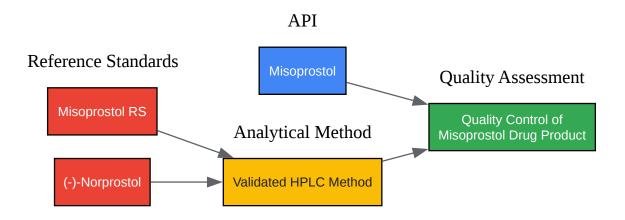
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Workflow for using (-)-Norprostol as a reference standard.



Logical Relationship in Quality Control

This diagram shows the logical relationship of (-)-Norprostol as an impurity reference standard in the overall quality control of Misoprostol.



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Role of (-)-Norprostol in Misoprostol quality control.

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